2-Chloronaphtho[2,3-d]oxazole
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Overview
Description
2-Chloronaphtho[2,3-d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by a fused ring system consisting of a naphthalene ring and an oxazole ring, with a chlorine atom attached to the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronaphtho[2,3-d]oxazole typically involves the condensation of appropriate naphthalene derivatives with oxazole precursors. One common method is the reaction of 2-chloronaphthalene-1-carboxylic acid with an oxazole derivative under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloronaphtho[2,3-d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form dihydro derivatives.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted naphtho[2,3-d]oxazole derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro-naphtho[2,3-d]oxazole derivatives.
Scientific Research Applications
2-Chloronaphtho[2,3-d]oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 2-Chloronaphtho[2,3-d]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of the chlorine atom and the oxazole ring can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-Chloronaphtho[2,3-d]oxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with enhanced biological and chemical properties .
Properties
Molecular Formula |
C11H6ClNO |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-chlorobenzo[f][1,3]benzoxazole |
InChI |
InChI=1S/C11H6ClNO/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H |
InChI Key |
OBJHJXHALITWNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(O3)Cl |
Origin of Product |
United States |
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